
3,5-Dimethylcyclohexyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylcyclohexyl chloroformate is an organic compound with the molecular formula C₉H₁₅ClO₂. It is a member of the chloroformate family, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used primarily as a reagent in organic synthesis.
Preparation Methods
3,5-Dimethylcyclohexyl chloroformate can be synthesized through the reaction of 3,5-dimethylcyclohexanol with phosgene (COCl₂). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) produced during the reaction. The general reaction is as follows:
3,5-Dimethylcyclohexanol+Phosgene→3,5-Dimethylcyclohexyl chloroformate+HCl
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for handling phosgene safely .
Chemical Reactions Analysis
3,5-Dimethylcyclohexyl chloroformate undergoes several types of chemical reactions:
-
Substitution Reactions: : It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example:
3,5-Dimethylcyclohexyl chloroformate+Amine→Carbamate+HCl
3,5-Dimethylcyclohexyl chloroformate+Alcohol→Carbonate Ester+HCl
-
Hydrolysis: : In the presence of water, it hydrolyzes to form 3,5-dimethylcyclohexanol and carbon dioxide (CO₂):
3,5-Dimethylcyclohexyl chloroformate+H₂O→3,5-Dimethylcyclohexanol+CO₂+HCl
Common reagents used in these reactions include amines, alcohols, and bases like pyridine .
Scientific Research Applications
3,5-Dimethylcyclohexyl chloroformate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethylcyclohexyl chloroformate involves its reactivity as a chloroformate ester. It reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The reaction proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon of the chloroformate, displacing the chloride ion (Cl⁻) .
Comparison with Similar Compounds
3,5-Dimethylcyclohexyl chloroformate can be compared with other chloroformates, such as methyl chloroformate and ethyl chloroformate. While all these compounds share similar reactivity, this compound is unique due to its cyclohexyl ring with two methyl groups at the 3 and 5 positions, which can influence its steric and electronic properties .
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
- Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
These compounds are also used as reagents in organic synthesis and share similar reactivity patterns with this compound.
Properties
Molecular Formula |
C9H15ClO2 |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(3,5-dimethylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C9H15ClO2/c1-6-3-7(2)5-8(4-6)12-9(10)11/h6-8H,3-5H2,1-2H3 |
InChI Key |
RTEYUKBPLDBPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)OC(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)](/img/structure/B13301197.png)
![Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B13301200.png)
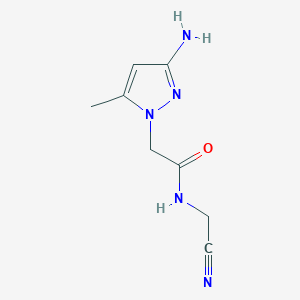

![1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13301237.png)
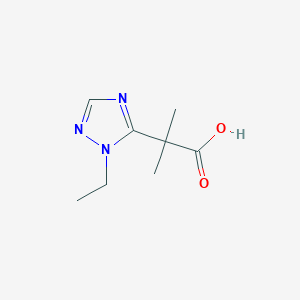
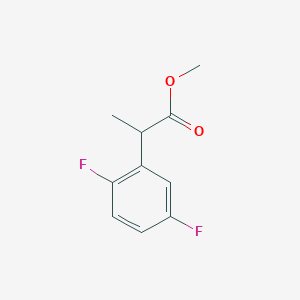
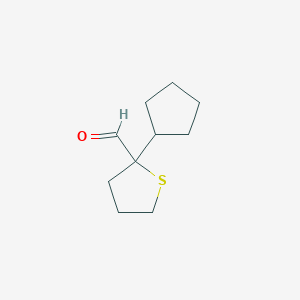
![6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13301262.png)
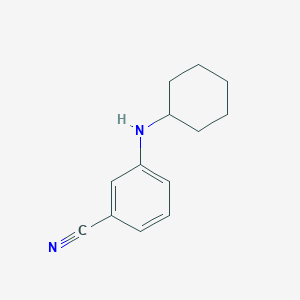
![4-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301282.png)

![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13301288.png)
![3-[(4-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13301294.png)
